molecular formula C9H9ClO2 B1363387 Methyl 2-(3-chlorophenyl)acetate CAS No. 53088-68-9

Methyl 2-(3-chlorophenyl)acetate

Cat. No. B1363387
CAS RN: 53088-68-9
M. Wt: 184.62 g/mol
InChI Key: HTBBVKFFDDQVER-UHFFFAOYSA-N
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Description

“Methyl 2-(3-chlorophenyl)acetate” is a chemical compound with the molecular formula C9H9ClO2 . It is also known as "(2-Chlorophenyl)acetic Acid Methyl Ester" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-chlorophenyl)acetate” consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms, giving it a molecular weight of 184.62 g/mol .


Physical And Chemical Properties Analysis

“Methyl 2-(3-chlorophenyl)acetate” is a liquid at 20 degrees Celsius . It has a specific gravity of 1.21 and a refractive index of 1.53 .

Scientific Research Applications

Synthesis and Optimization

  • Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, closely related to Methyl 2-(3-chlorophenyl)acetate, was synthesized with a high yield under optimized conditions. This demonstrates the compound's relevance in synthetic chemistry, particularly in the preparation of structurally similar compounds (Wang Guo-hua, 2008).

Application in Drug Synthesis

  • Methyl 2-(3-chlorophenyl)acetate plays a crucial role in the synthesis of pharmaceuticals. An example is its use in the improved synthesis of Clopidogrel Sulfate, a medication used to prevent blood clots (Hu Jia-peng, 2012).
  • It is also involved in the synthesis of an isomer of Clopidogrel, showcasing its versatility in producing various medicinal compounds (Zhong Wei-hui, 2010).

Anticancer Research

  • Derivatives of Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a compound structurally similar to Methyl 2-(3-chlorophenyl)acetate, have been synthesized and studied for their potential as HDAC inhibitors, indicating its significance in anticancer research (S. E. Rayes et al., 2020).

Crystal Structure and Theoretical Studies

  • The crystal structure of compounds like 1‐(p‐Chlorophenyl)‐5α‐methoxycarbonylmethyl‐4β‐(2‐thienyl)pyrrolidin‐2‐one, which are structurally related to Methyl 2-(3-chlorophenyl)acetate, has been analyzed, contributing to our understanding of molecular interactions and stability (K. Sivakumar et al., 1995).

Chemical Process Development

  • Research on Methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate, a similar compound, through Grignard Reaction shows the compound's relevance in developing chemical processes for educational and research purposes (W. Min, 2015).

Antidepressant Activity

  • A derivative, 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride, synthesized from a compound structurally similar to Methyl 2-(3-chlorophenyl)acetate, showed potential antidepressant activities in pharmacological studies, highlighting its significance in the field of mental health research (Guo Ya-nan, 2010).

Role in Enantiomeric Purity Analysis

  • Methyl (2S)-(2-chlorophenyl)-(2-(thiophen-2-yl)ethylamino) acetate, closely related to Methyl 2-(3-chlorophenyl)acetate, was subject to chiral liquid chromatographic methods for enantiomeric purity analysis, demonstrating its utility in ensuring the quality and efficacy of pharmaceutical products (C. Zacharis & Elli Vastardi, 2015).

Fungicidal Activity

  • Novel derivatives containing a methyl 2-(methoxyimino) acetate moiety, structurally related to Methyl 2-(3-chlorophenyl)acetate, showed moderate fungicidal activity, indicating its potential in agricultural and biological applications (Yuanyuan Liu et al., 2014).

properties

IUPAC Name

methyl 2-(3-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBBVKFFDDQVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369934
Record name Methyl 3-Chlorophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-chlorophenyl)acetate

CAS RN

53088-68-9
Record name Methyl 3-Chlorophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(3-chlorophenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-chlorophenylacetic acid (21.76 g, 127.6 mmol) in dichloroethane (100 ml) was added MeOH (15:6 ml, 383 mmol) and H2SO4 (1 ml) at room temperature. After 20 minutes stirring, the mixture was heated at 80° C. for 2 h. The reaction mixture was poured into ice water and extracted with CHCl3. The combined extracts were washed with aq. NaHCO3 and brine. After dried over Na2SO4, the extract was concentrated in vacuo to give methyl 3-chlorophenylacetate (25.4 g, 100%) as a colorless oil. 1H-NMR (CDCl3) δ 3.60 (s, 2H), 3.70 (s, 3H), 7.15–7.26 (m, 4H).
Quantity
21.76 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-chlorophenylacetic acid (10.0 g) in methanol (80 ml) containing 2 drops of concentrated sulphuric acid was heated at reflux for 3 hours. The reaction mixture was concentrated and partitioned between ethyl acetate (100 ml) and water (100 ml). The organic phase was dried over magnesium sulphate and evaporated to give the title compound (9.8 g) as a colourless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Thionyl chloride (11 g, 100 mmol) was added dropwise to a mixture of 3-chlorophenylacetic acid (1.7 g, 10 mmol) in methanol (20 mL) at 0° C. The resulting mixture was refluxed at 80° C. for 12 hours. The volatiles were removed under vacuum and the residue was diluted with water and extracted with ethyl acetate. The combined organic solution was washed with water, dried over sodium sulfate and the concentrated to give 1.5 g of methyl 2-(3-chlorophenyl)acetate as a yellow oil, which was used without further purification.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
YK Nagare, IA Shah, J Yadav, AP Pawar… - The Journal of …, 2021 - ACS Publications
An intermolecular electrochemical coupling between the benzylic C(sp 3 )–H bond and various secondary amines is reported. The electronic behavior of two electronically rich units viz …
Number of citations: 11 pubs.acs.org
J Zhang, C Huitema, C Niu, J Yin, MNG James… - Bioorganic …, 2008 - Elsevier
The severe acute respiratory syndrome (SARS) virus depends on a chymotrypsin-like cysteine proteinase (3CL pro ) to process the translated polyproteins to functional viral proteins. …
Number of citations: 41 www.sciencedirect.com
W Wei, WK Shi, PF Wang, XT Zeng, P Li… - Bioorganic & Medicinal …, 2015 - Elsevier
Herein we describe the synthesis and evaluation of a series of adenosine analogs for in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli and Pseudomonas …
Number of citations: 15 www.sciencedirect.com
J Zhang - 2007 - era.library.ualberta.ca
Seven classes of compounds have been designed, synthesized and evaluated as potential SARS-CoV 3CLpro inhibitors. The cyclic peptidyl keto-glutamine (S)-2-((25, 3S)-2-((Sl)-2-…
Number of citations: 1 era.library.ualberta.ca
Y Jian, F Hulpia, MDP Risseeuw, HE Forbes… - European journal of …, 2020 - Elsevier
Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on thymidylate kinase (MtbTMPK) for the synthesis of thymidine triphosphates and thus also DNA synthesis. …
Number of citations: 8 www.sciencedirect.com
X Ma, J Wei, X Yang, H Xu, Y Hu - Green Chemistry Letters and …, 2023 - Taylor & Francis
Direct C–H bond functionalization is the most effective technique to construct C–X (X = C, N, O, S, etc.), which could simplify the conventional synthesis methods. Transition-metal-…
Number of citations: 1 www.tandfonline.com

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